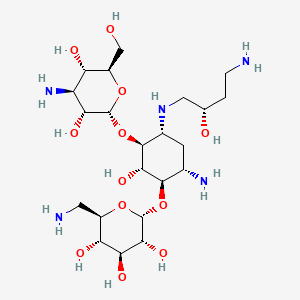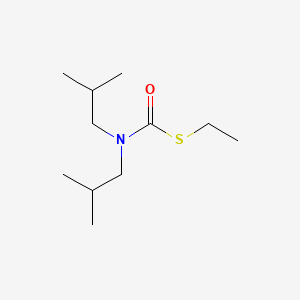
C188-9
概要
説明
TTI-101 は、C188-9 としても知られており、シグナル伝達および転写活性化因子 3 (STAT3) の経口生物学的利用可能な低分子阻害剤です。STAT3 は、細胞の増殖、生存、および免疫応答など、さまざまな生物学的プロセスにおいて重要な役割を果たす転写因子です。 STAT3 のアップレギュレーションと活性化は、癌、炎症、線維症などの多くの疾患に関連しています .
科学的研究の応用
TTI-101 has a wide range of scientific research applications, including:
Cancer Research: TTI-101 has shown efficacy in inhibiting tumor growth in various cancer models, including hepatocellular carcinoma and other solid tumors
Inflammation and Fibrosis: TTI-101 is used to study the role of STAT3 in inflammatory and fibrotic diseases, providing insights into potential therapeutic interventions
Neuropathic Pain: TTI-101 has demonstrated the ability to reverse mechanical allodynia in mouse models of neuropathic pain, making it a valuable tool for pain research.
作用機序
TTI-101 は、STAT3 の活性を阻害することによって効果を発揮します。STAT3 の Src ホモロジー 2 (SH2) ドメイン内のレセプター pY705 ペプチド結合部位に結合し、その募集と活性化をブロックします。この阻害は、ジャヌスキナーゼ (JAK) による STAT3 のリン酸化を阻害し、STAT3 媒介遺伝子発現のダウンレギュレーションにつながります。 その結果、TTI-101 は、細胞の増殖、生存、および免疫応答に関与するシグナル伝達経路を混乱させます .
類似の化合物との比較
類似の化合物
TTI-109: TTI-101 と構造的に関連していますが、化学的に異なり、TTI-109 は、同様の薬理学的特性を持つ別の STAT3 阻害剤です.
C188-9: TTI-101 の別の名前で、科学文献では互換的に使用されます.
その他の STAT3 阻害剤: Stattic や S3I-201 などの STAT3 を標的とするさまざまな他の低分子阻害剤が、研究目的で開発されています.
TTI-101 の独自性
TTI-101 は、その高い効力、経口生物学的利用能、および優れた薬物動態プロファイルにより、独自性を持っています。 前臨床試験と臨床試験で、最小限の毒性で有効性を示しており、治療開発のための有望な候補となっています .
生化学分析
Biochemical Properties
C188-9 is known to interact with the STAT3 protein, a transcriptional factor involved in many cancer hallmark features . It inhibits the phosphorylation of STAT3, thereby blocking its activation . This interaction with STAT3 is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can improve the antitumor effects of other drugs, such as low-dose 5-Aza-2′-Deoxycytidine (DAC), in both in vivo and in vitro settings . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the STAT3 protein, inhibiting its phosphorylation and thus its activation . This inhibition of STAT3 disrupts the downstream signaling pathways that are crucial for the progression of cancer . It also enhances the demethylation efficacy of DAC, a process regulated by DNA methyltransferase 1 (DNMT1) .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to exert durable antitumor effects over time when used in conjunction with low-dose DAC
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of cancer treatment
Metabolic Pathways
Its primary known action is the inhibition of the STAT3 protein, which plays a role in various cellular processes
Transport and Distribution
Given its molecular action on the STAT3 protein, it is likely that it is transported to areas of the cell where STAT3 is located
Subcellular Localization
As it interacts with the STAT3 protein, it is likely localized to areas of the cell where STAT3 is present
準備方法
合成経路と反応条件
TTI-101 は、コア構造の形成とそれに続く官能基の修飾を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。
- 縮合反応によるコア構造の形成。
- 置換反応による官能基の導入。
- クロマトグラフィー技術を使用した最終生成物の精製と単離。
工業的生産方法
TTI-101 の工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。プロセスには以下が含まれます。
- 縮合反応と置換反応のためのバッチ式または連続フロー反応器。
- 不純物を最小限に抑えるための高純度試薬と溶媒の使用。
- 目的の純度レベルを達成するための高速液体クロマトグラフィー (HPLC) などの高度な精製技術 .
化学反応の分析
反応の種類
TTI-101 は、以下を含むさまざまな化学反応を起こします。
酸化: TTI-101 は、対応する酸化誘導体を形成するために酸化することができます。
還元: 還元反応は、TTI-101 を還元型に変換できます。
置換: 官能基の置換は、TTI-101 の化学構造を変更できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 特定の置換を実現するために、制御された条件下でさまざまな求核剤と求電子剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、TTI-101 の酸化誘導体と還元誘導体、および異なる官能基を持つ置換アナログが含まれます .
科学研究の応用
TTI-101 は、以下を含む幅広い科学研究の応用を持っています。
類似化合物との比較
Similar Compounds
C188-9: Another name for TTI-101, used interchangeably in scientific literature.
Other STAT3 Inhibitors: Various other small-molecule inhibitors targeting STAT3, such as Stattic and S3I-201, have been developed for research purposes.
Uniqueness of TTI-101
TTI-101 is unique due to its high potency, oral bioavailability, and excellent pharmacokinetic profile. It has demonstrated efficacy in preclinical and clinical studies with minimal toxicity, making it a promising candidate for therapeutic development .
特性
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-19-9 | |
| Record name | C-188-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TTI-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















